3-cyano-N-(2-hydroxyphenyl)benzamide
Description
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-cyano-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-4-3-5-11(8-10)14(18)16-12-6-1-2-7-13(12)17/h1-8,17H,(H,16,18) |
InChI Key |
QEQMZJRSLPADPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Cyano-N-(1,3-Diphenyl-1H-Pyrazol-5-yl)Benzamide (CDPPB)
- Structure : Replaces the 2-hydroxyphenyl group with a 1,3-diphenylpyrazole moiety.
- Activity : Acts as a potent positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), demonstrating efficacy in reversing cognitive deficits in rodent models of methamphetamine addiction and Shank3 mutation-related synaptic dysfunction [8].
- Mechanism : Enhances mGluR5-mediated signaling, such as NMDA receptor-dependent synaptic plasticity, without directly activating the receptor [9].
- Key Differences : The pyrazole ring in CDPPB likely improves receptor specificity and binding affinity compared to the simpler 2-hydroxyphenyl group in the target compound.
4-Amino-3-Chloro-N-(2-Hydroxyphenyl)Benzamide
- Structure: Features a chloro (-Cl) and amino (-NH2) group at the 3- and 4-positions of the benzamide ring, respectively.
- Activity : Investigated as an ABCG2 (BCRP) inhibitor for reversing multidrug resistance in cancer therapy [7].
- Key Differences: The chloro and amino substituents may enhance interactions with ABCG2 transporters, whereas the cyano group in the target compound could alter electronic properties and metabolic pathways.
N-(2-Hydroxyphenyl)-4-Methylbenzenesulfonamide (1B)
- Structure : A sulfonamide derivative with a 2-hydroxyphenyl group and 4-methylbenzenesulfonyl moiety.
- Activity : Tested against bacterial dihydropteroate synthase (DHPS), showing moderate binding energy in computational docking studies [6].
2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives
- Structure : Contains a trifluoromethyl (-CF3) group at the 3-position of the phenyl ring.
- Activity : Explored for anticancer, anti-inflammatory, and antidiabetic applications due to the trifluoromethyl group’s electron-withdrawing effects [10].
- Key Differences : The -CF3 group enhances lipophilicity and metabolic stability compared to the -CN group, which may influence bioavailability.
Structural and Functional Comparison Table
| Compound | Substituents | Target/Activity | Key Features |
|---|---|---|---|
| 3-Cyano-N-(2-hydroxyphenyl)benzamide | 3-CN, N-(2-hydroxyphenyl) | Not explicitly reported | Potential hydrogen-bonding via hydroxyl; cyano modulates electronic effects. |
| CDPPB | 3-CN, N-(1,3-diphenylpyrazole) | mGluR5 PAM | Pyrazole enhances receptor specificity; validated in neuropsychiatric models [8]. |
| 4-Amino-3-chloro-N-(2-hydroxyphenyl)benzamide | 3-Cl, 4-NH2, N-(2-hydroxyphenyl) | ABCG2 inhibitor | Chloro and amino groups critical for transporter interaction [7]. |
| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | Sulfonamide, 4-CH3 | Bacterial DHPS inhibitor | Sulfonamide backbone differs in target selectivity [6]. |
| 2-Hydroxy-N-(3-CF3-phenyl)benzamide | 2-OH, N-(3-CF3-phenyl) | Broad therapeutic potential | Trifluoromethyl improves lipophilicity and stability [10]. |
Research Implications and Gaps
- CDPPB : Well-characterized mGluR5 PAM; its success highlights the importance of heterocyclic substituents in drug design [9].
- Synthetic Accessibility: Derivatives like 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide are synthesized via chloro-substituted intermediates, suggesting feasible routes for the target compound [7].
Q & A
Q. What are the optimized synthetic routes for 3-cyano-N-(2-hydroxyphenyl)benzamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of benzamide derivatives typically involves condensation between a carboxylic acid derivative (e.g., acyl chloride) and an amine. For this compound, a plausible route is:
Coupling Reaction : React 3-cyanobenzoyl chloride with 2-aminophenol in dichloromethane (DCM) using a base (e.g., triethylamine) to neutralize HCl byproducts .
Catalysis : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer: Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm structure via peaks corresponding to the cyano group (~110 ppm in ¹³C), phenolic -OH (~5-6 ppm in ¹H), and amide carbonyl (~165-170 ppm in ¹³C) .
Mass Spectrometry (LCMS/HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₄H₁₁N₂O₂: 245.082) .
X-ray Crystallography : Resolve 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide-phenolic interactions) .
Data Interpretation : Cross-reference experimental results with computational predictions (e.g., DFT for NMR chemical shifts) .
Q. How can researchers design preliminary biological assays to assess the compound’s activity?
Methodological Answer:
In Vitro Screening :
- Enzyme Inhibition : Test against kinases, phosphatases, or proteases at varying concentrations (1–100 µM) using fluorometric/colorimetric assays .
- Receptor Binding : Radioligand displacement assays (e.g., mGluR5 allosteric modulation ).
Cytotoxicity : Use MTT/WST-1 assays on cell lines (e.g., HEK293, HeLa) to evaluate IC₅₀ values .
Solubility/Stability : Perform kinetic solubility (PBS/DMSO) and stability studies (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace -CN with -NO₂, -CF₃) or the phenolic ring (e.g., methoxy, halogen substitutions) .
Biological Profiling : Test analogs in functional assays (e.g., mGlu5 receptor potentiation ) and binding assays (e.g., SPR for affinity measurements ).
Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with targets (e.g., receptor allosteric pockets ).
Case Study : CDPPB (a related benzamide) showed that the cyano group enhances mGlu5 binding, while the pyrazole ring modulates efficacy .
Q. What strategies resolve contradictions between binding affinity and functional potency data?
Methodological Answer: Discrepancies (e.g., high binding affinity but low functional activity) may arise from:
Receptor Conformational States : Use biophysical techniques (e.g., cryo-EM, FRET) to assess if the compound stabilizes inactive/active receptor states .
Allosteric vs. Orthosteric Effects : Compare results in cell-free systems (e.g., isolated receptor domains) vs. whole-cell assays .
Data Normalization : Standardize assays using reference agonists/antagonists (e.g., glutamate for mGlu5 ).
Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?
Methodological Answer:
Target Deconvolution :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins .
- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating compound activity .
Pathway Analysis : RNA-seq/proteomics post-treatment to map affected pathways (e.g., NF-κB, MAPK ).
In Vivo Models : Test in disease models (e.g., inflammatory pain ) with PK/PD profiling (plasma/tissue concentration monitoring) .
Q. What advanced biophysical techniques validate target engagement and kinetics?
Methodological Answer:
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) between the compound and purified receptors .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
NanoBRET : Monitor intracellular target engagement in live cells using NanoLuc-tagged receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
